molecular formula C20H19N3O7S B2762693 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 942006-70-4

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2762693
CAS No.: 942006-70-4
M. Wt: 445.45
InChI Key: KRGSZFJJMCHENK-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C20H19N3O7S and its molecular weight is 445.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Quinazoline Derivatives

This study explored the pharmacological and structure–activity relationships of a series of N-substituted quinazoline derivatives, which share structural similarities with the compound . The synthesized compounds were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. The compound "N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide" exhibited potent activity, suggesting the importance of sulfonyl and methoxyphenyl groups in biological activity (Rahman et al., 2014).

Antimicrobial and Enzyme Inhibition Activities

Research on benzodioxane derivatives with sulfonamide moieties investigated their antibacterial potential. The synthesis involved reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides, yielding compounds that exhibited potent therapeutic potential against various bacterial strains. This indicates the significant role of the benzodioxane and sulfonamide groups in antimicrobial activity (Abbasi et al., 2016).

Enzyme Inhibitory Potential of Sulfonamides with Benzodioxane

Another study focused on the enzyme inhibitory potential of new sulfonamides incorporating benzodioxane and acetamide moieties. These compounds were evaluated for their inhibitory activities against α-glucosidase and acetylcholinesterase (AChE). Most compounds showed substantial activity against yeast α-glucosidase and weak activity against AChE, highlighting the therapeutic potential of benzodioxane-sulfonamide structures (Abbasi et al., 2019).

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c1-27-14-3-5-15(6-4-14)31(25,26)11-8-18(24)21-20-23-22-19(30-20)13-2-7-16-17(12-13)29-10-9-28-16/h2-7,12H,8-11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGSZFJJMCHENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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